"Crotamine discovery and isolation from Crotalus durissus terrificus"
"Crotamine discovery and isolation from Crotalus durissus terrificus"
An In-depth Technical Guide on the Discovery and Isolation of Crotamine from Crotalus durissus terrificus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, biochemical properties, and detailed methodologies for the isolation and characterization of crotamine, a key myotoxin from the venom of the South American rattlesnake, Crotalus durissus terrificus.
Discovery and Historical Context
Crotamine, a small, basic polypeptide toxin, was first isolated and purified from the venom of Crotalus durissus terrificus by Brazilian scientist José Moura Gonçalves in the mid-20th century.[1][2] It is a major non-enzymatic component of the venom, combining both neurotoxic and myotoxic properties.[3] The presence and concentration of crotamine can vary significantly depending on the snake's geographical origin, with some subspecies being "crotamine-positive" and others "crotamine-negative".[4][5] Structurally, crotamine is homologous to antimicrobial peptides (AMPs) like α- and β-defensins, sharing a similar three-dimensional fold and disulfide bridge arrangement.[1][2][3]
Physicochemical and Biochemical Properties
Crotamine is a non-enzymatic, cationic polypeptide characterized by a high isoelectric point (pI) and a relatively low molecular weight.[2][3][5] It is composed of a single chain of 42 amino acid residues, including 11 basic residues (nine lysines and two arginines) and six cysteines that form three intramolecular disulfide bridges (Cys4-Cys36, Cys11-Cys30, Cys18-Cys37).[1][3] These structural features are critical for its biological activity and stability. The three-dimensional structure consists of a short N-terminal alpha-helix and a small, triple-stranded antiparallel beta-sheet.[1][6]
Table 1: Physicochemical Properties of Crotamine
| Property | Value | References |
|---|---|---|
| Molecular Mass | ~4.88 kDa | [2][7][8][9] |
| Amino Acid Residues | 42 | [1][3][5] |
| Isoelectric Point (pI) | ~10.3 | [2][7] |
| Disulfide Bridges | 3 | [1][3][5] |
| Structure | α-helix and β-sheet topology |[1][3][6] |
Venom Collection and Crotamine Abundance
The initial step in the isolation process is the collection of crude venom from C. d. terrificus specimens. This is typically achieved through a manual extraction process known as "milking," where the snake's fangs are guided over the edge of a collection vessel and the venom glands are massaged.[10] The concentration of crotamine within the desiccated crude venom is variable, but it can be a significant component.
Table 2: Crotamine Content and Lethality
| Parameter | Value | References |
|---|---|---|
| Content in Venom (by weight) | 15% - 22% (in crotamine-positive venom) | [7][9] |
| LD₅₀ (i.p. injection, mice) | 820 µg per 25 g body weight |[6] |
Experimental Protocol: Isolation and Purification of Crotamine
The high basicity of crotamine is the primary principle exploited for its purification from the complex mixture of proteins in the crude venom. Cation-exchange chromatography is a highly effective single-step or primary method for its isolation.
Materials and Reagents
-
Lyophilized crude venom from Crotalus durissus terrificus
-
Acetic Acid (0.05 M, pH 5.0) or similar starting buffer
-
Sodium Chloride (NaCl) for gradient elution
-
Cation-exchange chromatography column (e.g., Mono S HR 10/10)[2][7]
-
Alternative primary column: Gel filtration (e.g., Sephadex G-75)[9]
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-Phase HPLC (RP-HPLC) column (e.g., C18) for further purification/analysis[11][12]
Step-by-Step Isolation Protocol
-
Venom Solubilization: Dissolve a known quantity of lyophilized crude venom (e.g., 150 mg) in the starting buffer (e.g., 2 ml of 0.05 M acetic acid, pH 5.0).[7]
-
Clarification: Centrifuge the venom solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any insoluble material.[7]
-
Primary Chromatographic Separation:
-
Method A: Cation-Exchange Chromatography (Preferred)
-
Equilibrate the cation-exchange column (e.g., Mono S) with the starting buffer.
-
Apply the clear supernatant from Step 2 onto the column.
-
Wash the column with the starting buffer until the baseline is stable.
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the starting buffer). Crotamine, being highly basic, will bind strongly and elute at a high salt concentration.
-
-
Method B: Gel Filtration Chromatography
-
Equilibrate a gel filtration column (e.g., Sephadex G-75) with an appropriate buffer.
-
Apply the venom supernatant to the column.
-
Elute the proteins based on their molecular size. Crotamine (~4.9 kDa) will be present in the lower molecular weight fractions.[9]
-
-
-
(Optional) Secondary Purification via RP-HPLC:
-
Pool the crotamine-containing fractions from the primary separation step.
-
Apply the pooled sample to a C18 RP-HPLC column.[12]
-
Elute using a gradient of an organic solvent like acetonitrile (B52724) in water, typically containing an ion-pairing agent like trifluoroacetic acid (TFA).[12][13] This step is effective for separating crotamine isoforms.[11]
-
-
Fraction Analysis and Pooling: Continuously monitor the column eluate at 280 nm. Collect fractions and analyze them using SDS-PAGE to identify those containing pure crotamine. Pool the pure fractions.
-
Desalting and Lyophilization: Desalt the final pooled sample (e.g., via dialysis or another RP-HPLC step with a volatile buffer) and lyophilize to obtain purified crotamine powder.
Purity and Identity Characterization
Following purification, several methods are employed to confirm the identity, purity, and integrity of the isolated crotamine.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to assess the purity and estimate the molecular weight of the isolated protein.[5] Purified crotamine should appear as a single band around 4.9 kDa.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides an accurate determination of the molecular mass of the purified protein, confirming its identity and detecting any isoforms or modifications.[7][8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA developed with specific anti-crotamine antibodies can be used for highly sensitive detection and quantification of crotamine in various samples.[4]
References
- 1. Crotamine - Wikipedia [en.wikipedia.org]
- 2. Structure of the polypeptide crotamine from the Brazilian rattlesnake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State of the Art in the Studies on Crotamine, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of crotamine, a small basic myotoxin, in South American rattlesnake (Crotalus durissus terrificus) venom by enzyme-linked immunosorbent assay with parallel-lines analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. kingsnake.com [kingsnake.com]
- 7. Purification, crystallization and preliminary X-ray diffraction analysis of crotamine, a myotoxic polypeptide from the Brazilian snake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into functional characteristics of native crotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The analgesic activity of crotamine, a neurotoxin from Crotalus durissus terrificus (South American rattlesnake) venom: a biochemical and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. smartox-biotech.com [smartox-biotech.com]
- 11. Biochemical characterization of two crotamine isoforms isolated by a single step RP-HPLC from Crotalus durissus terrificus (South American rattlesnake) venom and their action on insulin secretion by pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in venomics: Modern separation techniques and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
